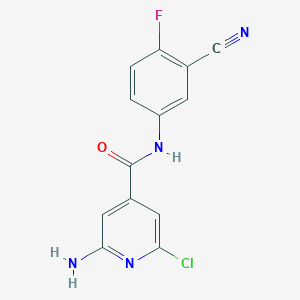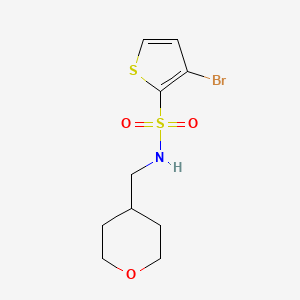![molecular formula C17H27NO B7555240 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are medications that are used to treat various medical conditions such as hypertension, heart failure, and arrhythmias. The chemical structure of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is shown below:
作用机制
The mechanism of action of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is similar to other beta-blockers. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure. By blocking these receptors, beta-blockers also reduce the release of renin, which is a hormone that regulates blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are similar to other beta-blockers. These medications reduce the heart rate and blood pressure, which can lead to a decrease in myocardial oxygen demand. Beta-blockers can also improve left ventricular function and reduce the risk of arrhythmias.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol in lab experiments is its well-established mechanism of action. Beta-blockers have been extensively studied, and their effects on the cardiovascular system are well-known. However, one of the limitations of using beta-blockers in lab experiments is their potential for off-target effects. Beta-blockers can also block other types of receptors, which can lead to unintended effects.
未来方向
1. Combination therapy: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol may be used in combination with other medications to treat hypertension, heart failure, and arrhythmias.
2. Novel beta-blockers: Researchers may develop new beta-blockers that have improved efficacy and fewer side effects.
3. Personalized medicine: Beta-blockers may be used in a more personalized manner based on an individual's genetic makeup and medical history.
In conclusion, 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a beta-blocker that has been extensively studied for its potential therapeutic applications. This chemical compound has a well-established mechanism of action and has been used to treat hypertension, heart failure, and arrhythmias. However, beta-blockers have potential limitations and researchers are exploring future directions to improve their efficacy and reduce their side effects.
合成方法
The synthesis of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol involves the reaction of 3-methylphenylacetone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with isobutylamine to form the final compound. The overall reaction scheme is shown below:
科学研究应用
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Hypertension: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol are commonly used to treat hypertension. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure.
2. Heart failure: Beta-blockers have also been shown to be effective in treating heart failure. These medications improve the heart's ability to pump blood by reducing the workload on the heart.
3. Arrhythmias: Beta-blockers can also be used to treat certain types of arrhythmias. These medications help to regulate the heart's rhythm by blocking the beta-adrenergic receptors.
属性
IUPAC Name |
2-[4-(3-methylphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-6-5-7-15(12-13)11-10-14(2)18-16-8-3-4-9-17(16)19/h5-7,12,14,16-19H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSFAUPRWCAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)



![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)


![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)
![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)